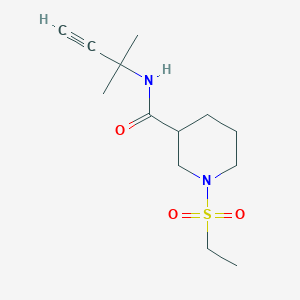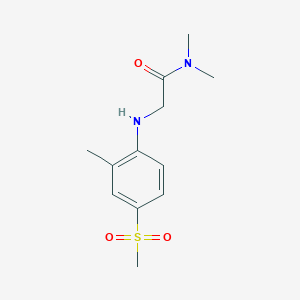![molecular formula C14H23N3O3 B6966941 4-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]azepane-1-carboxamide](/img/structure/B6966941.png)
4-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]azepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]azepane-1-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including an azepane ring, an oxazole ring, and a methoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]azepane-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Azepane Ring: The azepane ring is introduced through nucleophilic substitution reactions, often involving azepane derivatives and suitable leaving groups.
Final Coupling: The final step involves coupling the oxazole and azepane intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC for amide bond formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]azepane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]azepane-1-carboxamide: shares structural similarities with other azepane and oxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-11-10-13(20-16-11)5-7-15-14(18)17-8-3-4-12(19-2)6-9-17/h10,12H,3-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHLBAJLKBPENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)N2CCCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dimethoxy-4-methyl-N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]benzamide](/img/structure/B6966861.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3-methyltriazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B6966863.png)
![2-Methoxy-5-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]benzoic acid](/img/structure/B6966871.png)
![1-(2,3-Dihydroindol-1-yl)-2-[4-(1-ethylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6966876.png)


![5-(methoxymethyl)-N-[1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6966916.png)
![N-[3-(butylsulfamoyl)phenyl]-3,3-dimethyl-2-oxobutanamide](/img/structure/B6966925.png)
![4-acetyl-N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]thiophene-2-carboxamide](/img/structure/B6966929.png)
![(4aR,7aS)-6-methyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide](/img/structure/B6966935.png)
![3-[(3-methylphenyl)methyl]-N-[(1-methylsulfonylpiperidin-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B6966953.png)
![2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6966958.png)

![6-chloro-4-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B6966965.png)
